molecular formula C17H14N4O3S B3477378 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine

4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine

Cat. No. B3477378
M. Wt: 354.4 g/mol
InChI Key: ZSGGRRJEZMRXEY-UHFFFAOYSA-N
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Description

4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine, also known as DNTB, is a chemical compound used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DNTB has gained attention due to its unique properties and potential applications in various fields of study.

Mechanism of Action

4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine reacts with thiol-containing compounds such as cysteine and glutathione to form a yellow-colored product. The reaction involves the displacement of the nitrophenyl group by the thiol group, resulting in the formation of a thioether linkage. The formation of the yellow product can be measured spectrophotometrically at 412 nm.
Biochemical and Physiological Effects
4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is relatively stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine in laboratory experiments is its high sensitivity and specificity for thiol-containing compounds. It is a simple and reliable method for the detection and quantification of thiol groups in proteins and peptides. However, 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine has some limitations, including its limited solubility in aqueous solutions and its sensitivity to light.

Future Directions

There are several potential future directions for the use of 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine in scientific research. One area of interest is the development of new assays for the detection and quantification of thiol-containing compounds in complex biological samples such as blood and urine. Another area of interest is the use of 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine in the analysis of oxidative stress and its role in disease pathogenesis. Additionally, 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine may have potential applications in drug discovery and development, particularly in the identification of new drugs that target thiol-containing enzymes.

Scientific Research Applications

4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine has been widely used in scientific research as a reagent for the detection and quantification of thiol-containing compounds. It is commonly used in biochemical assays to measure the activity of enzymes that contain thiol groups. 4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine is also used in the analysis of proteins and peptides that contain cysteine residues.

properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-16(25-15-6-4-3-5-14(15)21(23)24)12(2)20(19-11)17(22)13-7-9-18-10-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGGRRJEZMRXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=NC=C2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine
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4-({3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine

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